molecular formula C18H20ClNO2 B5519264 N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide

N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide

Cat. No.: B5519264
M. Wt: 317.8 g/mol
InChI Key: ZMOKFXQJDYPVKY-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted methylphenyl group and a propan-2-ylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide typically involves the following steps:

    Formation of the Acetamide Moiety: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Substitution Reactions:

    Ether Formation: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the phenyl rings or the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering cellular pathways and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-2-(2-propylphenoxy)acetamide
  • N-(3-chloro-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both chloro and propan-2-yl groups

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-12(2)14-7-4-5-10-17(14)22-11-18(21)20-16-9-6-8-15(19)13(16)3/h4-10,12H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOKFXQJDYPVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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